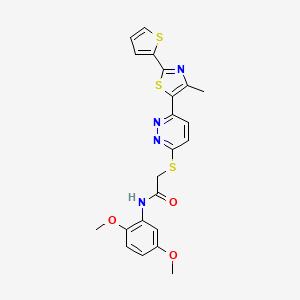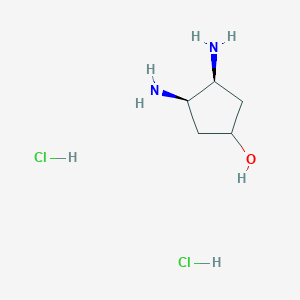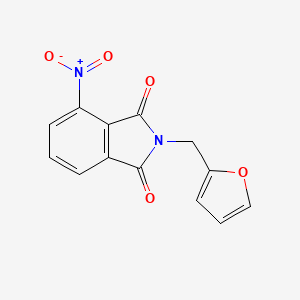
2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione" is a derivative of the isoindole dione family, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. The isoindole dione structure is characterized by a fused two-ring system consisting of an indole ring and a dione moiety.
Synthesis Analysis
The synthesis of isoindole diones can be achieved through various methods. One approach involves the generation of azomethine ylides from α-amino acids and carbonyl compounds, which are then captured by quinones to form 2H-isoindole-4,7-diones . Another method starts with 3-sulfolene to develop hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which can be further modified to produce amino and triazole derivatives through epoxide opening reactions .
Molecular Structure Analysis
The molecular structure of isoindole diones is typically established using spectroscopic methods such as NMR and mass spectrometry. For instance, the structure of related compounds like 2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione (NTBC) and its metabolites has been thoroughly investigated using NMR spectroscopy and confirmed by density functional theory (DFT) calculations . These techniques are crucial for determining the constitution, tautomerism, and stereochemistry of the compounds.
Chemical Reactions Analysis
Isoindole diones can undergo various chemical reactions, including nucleophilic addition to the epoxide group, which leads to the formation of different derivatives. For example, the opening of the epoxide with sodium azide yields amino and triazole derivatives, while cis-hydroxylation followed by acetate conversion produces hydroxyl analogues . Additionally, benzo[f]isoindole-4,9-diones can be synthesized from primary amines and undergo spontaneous oxidation to form the desired dione compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindole diones are influenced by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their potential use in pharmaceutical applications. The presence of functional groups such as nitro, hydroxyl, or trifluoromethyl can significantly affect these properties and the biological activity of the compounds .
Applications De Recherche Scientifique
Palladium-Catalyzed Synthesis
- A palladium-catalyzed method for producing 2-substituted isoindole-1,3-diones has been developed. This approach is efficient for synthesizing this class of heterocycles, demonstrating functional group tolerance such as methoxy, alcohol, ketone, and nitro groups, which could include the 2-(2-furylmethyl)-4-nitro variant (Worlikar & Larock, 2008).
Synthesis and Molecular Structure
- Investigations into the molecular structures of isoindole derivatives have been conducted, such as the study of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)phthalimide, which shares a structural similarity to 2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione. This research revealed insights into the planarity of benzotriazole and isoindole units and their molecular conformation (Wang, Jian, & Liu, 2008).
Synthesis Variants and Analysis
- Various synthetic approaches and analyses have been explored for isoindole-1,3-diones. For instance, the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione has been developed, offering a new synthesis pathway that may be applicable to the 2-(2-furylmethyl)-4-nitro variant (Tan et al., 2016).
NMR Spectroscopy and Structure Characterization
- NMR spectroscopy has been utilized to confirm the identity and structure of isoindole-1,3-dione derivatives. This technique plays a crucial role in establishing molecular structures, as seen in the study of 2-(4-methyl-2 Phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1, 3-dione (Dioukhane et al., 2021).
Safety And Hazards
Orientations Futures
Future research could focus on further understanding the synthesis, properties, and potential applications of this compound. This could include studying its reactivity under various conditions, investigating its potential biological activities, and exploring its potential uses in fields such as medicinal chemistry and materials science .
Propriétés
IUPAC Name |
2-(furan-2-ylmethyl)-4-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O5/c16-12-9-4-1-5-10(15(18)19)11(9)13(17)14(12)7-8-3-2-6-20-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAULTGLYURLBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione | |
CAS RN |
667446-41-5 |
Source


|
| Record name | 2-(2-Furylmethyl)-4-nitro-1H-isoindole-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

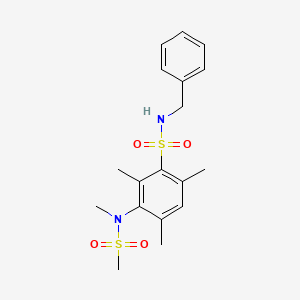
![6-chloro-N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-cyclopropylpyridine-3-sulfonamide](/img/structure/B3000644.png)
![2-(4-ethylphenyl)-3-oxo-N-(tetrahydrofuran-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B3000645.png)
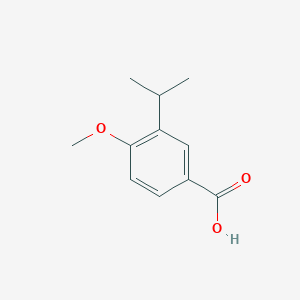
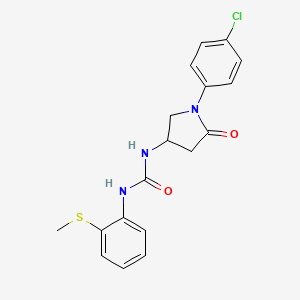
![(E)-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B3000650.png)
![3-(3,5-Dimethylphenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3000652.png)
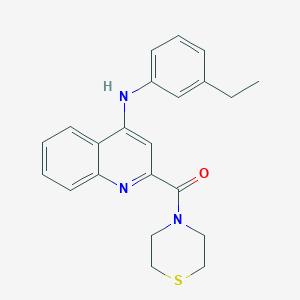
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-methoxy-5-methylphenyl)piperazine-1-carboxamide](/img/structure/B3000654.png)
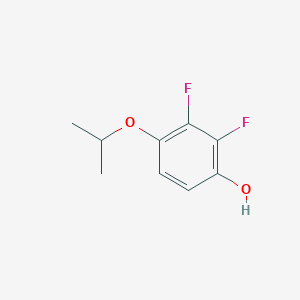
![6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride](/img/structure/B3000658.png)
![4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3000659.png)
